N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The specific synthesis process for “N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of “N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide” would depend on the specific conditions and reagents used. Generally, amides can undergo hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and spectral properties .Scientific Research Applications
Corrosion Inhibition
Quinoxaline derivatives have been explored as corrosion inhibitors for metals in acidic environments. Saraswat and Yadav (2020) conducted computational and electrochemical analysis on quinoxalines, including 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole (CPTQ), demonstrating their high corrosion inhibition efficiency for mild steel in acidic solutions. This suggests that related compounds like N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide could potentially be investigated for their corrosion inhibition properties (Saraswat & Yadav, 2020).
Anticancer Research
Several quinoline derivatives have been synthesized and evaluated for their anticancer activity. For instance, Penthala et al. (2014) synthesized trans-2-quinolyl-, 3-quinolyl-, and 4-quinolyl cyanostilbene derivatives, evaluating them against a panel of 60 human cancer cell lines. The study revealed that certain derivatives exhibited potent growth inhibition, suggesting that N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide could be explored for its potential anticancer properties (Penthala et al., 2014).
Fluorescent Probes and Sensors
Quinoline-based dyes, such as those studied by Nolan et al. (2005), have been developed for sensing biological Zn(II). These dyes, including QZ1 and QZ2, exhibit significant fluorescence enhancements upon Zn(II) coordination, suggesting potential applications in bioimaging and sensing. This highlights the possibility of exploring N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide and similar compounds for the development of new fluorescent probes or sensors (Nolan et al., 2005).
Safety And Hazards
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-8-9-15(23)10-16(13)24-19(27)12-29-22-25-17-11-18(14-6-4-3-5-7-14)30-20(17)21(28)26(22)2/h3-11H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROIRTDIZHCGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide |
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